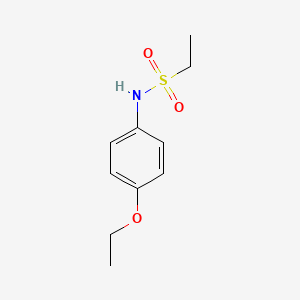

N-(4-ethoxyphenyl)ethanesulfonamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-(4-ethoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-3-14-10-7-5-9(6-8-10)11-15(12,13)4-2/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIODRNAWHXHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-(4-ethoxyphenyl)ethanesulfonamide

This technical guide provides a comprehensive overview of the known chemical and physical properties of N-(4-ethoxyphenyl)ethanesulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on the compound's identification, physicochemical characteristics, and potential biological significance, while also providing a representative synthetic protocol.

Compound Identification and Core Properties

This compound is a member of the N-aryl sulfonamide class of organic compounds.[1] While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been established.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 57616-19-0 | [2][3] |

| Molecular Formula | C10H15NO3S | [2][3] |

| Molecular Weight | 229.3 g/mol | [2] |

| Canonical SMILES | CCOS(=O)(=O)Nc1ccc(OCC)cc1 | |

| MDL Number | MFCD01107002 | [2] |

Commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound, confirming its chemical structure and purity.[2]

Physicochemical Data

Synthesis Protocol

A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, based on general methods for the synthesis of N-aryl sulfonamides, a plausible and standard experimental approach would involve the reaction of 4-ethoxyaniline (p-phenetidine) with ethanesulfonyl chloride.[1]

General Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-ethoxyaniline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath. Slowly add a solution of ethanesulfonyl chloride in the same solvent to the stirred mixture via the dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Potential Applications

There is no specific information in the reviewed literature regarding the biological activity or mechanism of action of this compound. However, the broader class of N-aryl sulfonamides is of significant interest in medicinal chemistry due to their wide range of biological and pharmaceutical activities.[1]

Compounds containing the N-aryl sulfonamide scaffold are known as "sulfa drugs" and have been developed for various therapeutic applications.[1] The biological activities associated with this class of compounds include:

-

Anti-HIV activity[1]

-

Anti-inflammatory effects[7]

-

Antiviral properties[7]

-

Enzyme inhibition (e.g., α-glucosidase, α-amylase)[7]

The mechanism of action for many N-aryl sulfonamides involves the inhibition of specific enzymes crucial for the survival and proliferation of pathogens or cancer cells.[1] Given the presence of the N-aryl sulfonamide motif in this compound, it is plausible that this compound could be investigated for similar biological activities. Further research and screening are necessary to determine its specific pharmacological profile.

Visualized Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound from 4-ethoxyaniline and ethanesulfonyl chloride.

Caption: Proposed synthesis of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. CAS 57616-19-0 | this compound - Synblock [synblock.com]

- 3. chemcd.com [chemcd.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling [mdpi.com]

Technical Guide: N-(4-ethoxyphenyl)ethanesulfonamide (CAS 57616-19-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of N-(4-ethoxyphenyl)ethanesulfonamide (CAS 57616-19-0). Due to the limited availability of public data for this specific compound, this document also includes information on general synthetic methods for related compounds and highlights areas where further research is needed. The information is presented to be a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

This compound is a sulfonamide derivative with the molecular formula C10H15NO3S.[1] It is structurally related to other N-aryl sulfonamides, a class of compounds with a wide range of biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57616-19-0 | [1] |

| Molecular Formula | C10H15NO3S | [1] |

| Molecular Weight | 229.3 g/mol | [1] |

| Boiling Point | Predicted: 352.8 ± 44.0 °C | Vendor Data |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Solid (form not specified) | [2] |

Note: Much of the experimental physicochemical data for this specific compound is not publicly available. The boiling point is a predicted value from chemical suppliers.

Proposed Synthesis Protocol

A specific, peer-reviewed synthesis protocol for this compound has not been identified in the public literature. However, a standard method for the synthesis of N-arylsulfonamides involves the reaction of an arylamine with a sulfonyl chloride in the presence of a base.[3][4]

General Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound based on general procedures for N-arylsulfonamide formation.

Materials:

-

p-Phenetidine (4-ethoxyaniline)

-

Ethanesulfonyl chloride

-

Pyridine or triethylamine (base)

-

Dichloromethane (solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (drying agent)

-

Silica gel (for chromatography)

-

Hexane and Ethyl Acetate (eluent)

Procedure:

-

In a round-bottom flask, dissolve p-phenetidine in dichloromethane.

-

Cool the solution in an ice bath.

-

Add pyridine or triethylamine to the solution.

-

Slowly add ethanesulfonyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Quench the reaction with dilute hydrochloric acid.

-

Separate the organic layer, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Spectral and Analytical Data

While several chemical suppliers claim to possess spectral data such as NMR, HPLC, and LC-MS for this compound, these are not publicly available.[1] Researchers are advised to acquire the compound from a reputable source that can provide a certificate of analysis with detailed spectral data.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity, pharmacological effects, or mechanism of action of this compound. The N-arylsulfonamide scaffold is present in numerous biologically active compounds, suggesting that this molecule could be of interest for biological screening.[5]

Given the absence of data on its biological targets and pathways, a signaling pathway diagram cannot be provided at this time.

Safety and Handling

Detailed safety and handling information for this compound is not widely available. As with any laboratory chemical, it should be handled with care.

General Handling Precautions:

-

Work in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

-

Avoid inhalation of dust and contact with skin and eyes.[2]

-

In case of contact, wash the affected area thoroughly with water.[6]

-

For spills, dampen the solid material with a suitable solvent like ethanol and collect it in a sealed container for disposal.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly sealed.

Conclusion and Future Directions

This compound is a compound for which basic chemical identity is known, but a comprehensive profile of its physicochemical properties, biological activity, and safety is lacking in the public domain. The proposed synthesis protocol provides a starting point for its preparation and subsequent characterization.

Future research should focus on:

-

The experimental determination of its melting point, boiling point, and solubility in various solvents.

-

Full spectral characterization using NMR, IR, and mass spectrometry.

-

Screening for biological activity across various assays to identify potential therapeutic applications.

-

Toxicological studies to establish a comprehensive safety profile.

This technical guide serves as a foundational document to encourage and support further investigation into the properties and potential applications of this compound.

References

- 1. CAS 57616-19-0 | this compound - Synblock [synblock.com]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 5. N-(4-ethoxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. PHENACETIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to N-(4-ethoxyphenyl)ethanesulfonamide

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of N-(4-ethoxyphenyl)ethanesulfonamide for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is an organic compound belonging to the N-aryl sulfonamide class. Its structure features an ethanesulfonyl group linked to the nitrogen atom of a 4-ethoxyaniline moiety.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 57616-19-0 | [1][2][3][4] |

| Molecular Formula | C10H15NO3S | [1][2][3] |

| Molecular Weight | 229.30 g/mol | [1][2] |

| Canonical SMILES | CCS(=O)(=O)Nc1ccc(OCC)cc1 | [2] |

| MDL Number | MFCD01107002 | [1][2] |

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for assessing its potential as a drug candidate, including its solubility, permeability, and metabolic stability.

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 229.30 g/mol | - |

| XLogP3 | 1.9 | Predicted lipophilicity |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Rotatable Bond Count | 4 | - |

| Topological Polar Surface Area | 54.6 Ų | - |

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Ethyl group (ethoxy): A triplet around 1.4 ppm (CH3) and a quartet around 4.0 ppm (OCH2). - Ethyl group (ethanesulfonyl): A triplet around 1.3 ppm (CH3) and a quartet around 3.1 ppm (SO2CH2). - Aromatic protons: A pair of doublets in the range of 6.8-7.2 ppm, characteristic of a para-substituted benzene ring. - NH proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration. |

| ¹³C NMR | - Ethyl group carbons: Peaks in the aliphatic region (approx. 15-70 ppm). - Aromatic carbons: Peaks in the aromatic region (approx. 115-160 ppm). - Sulfonamide carbon: A peak for the CH2 group adjacent to the sulfonyl group. |

| IR Spectroscopy | - N-H stretch: A characteristic absorption band around 3200-3300 cm⁻¹. - S=O stretches: Two strong absorption bands characteristic of the sulfonyl group, typically in the ranges of 1320-1360 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). - C-O-C stretch: An absorption band for the ether linkage. - Aromatic C-H and C=C stretches: Bands in their respective characteristic regions. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 229. - Fragmentation Pattern: Fragmentation would likely involve cleavage of the C-N bond, the S-N bond, and loss of the ethoxy group. |

Experimental Protocols

Synthesis of this compound

A standard and widely applicable method for the synthesis of N-aryl sulfonamides involves the reaction of an appropriate aniline with a sulfonyl chloride in the presence of a base.[7] The following protocol describes a plausible synthetic route for this compound.

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Materials:

-

4-Ethoxyaniline (p-phenetidine)

-

Ethanesulfonyl chloride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 4-ethoxyaniline (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath.

-

Add pyridine or triethylamine (1.1-1.5 equivalents) to the solution.

-

Slowly add ethanesulfonyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Biological Activity and Drug Development Context

While no specific biological activity has been documented for this compound, the N-aryl sulfonamide scaffold is a well-established "privileged structure" in medicinal chemistry. This motif is present in a wide array of FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities.[8][9][10]

Derivatives of ethanesulfonamide have been investigated as potent and orally active endothelin-A receptor antagonists, which have potential applications in treating cardiovascular diseases.[11][12] The sulfonamide group is a key pharmacophore that contributes to the binding of these molecules to their biological targets and can improve the physicochemical properties of a drug candidate.[13]

The general workflow for investigating a novel compound like this compound in a drug discovery program is outlined below.

Caption: A simplified workflow for the investigation of a novel chemical entity in drug discovery.

Conclusion

This compound is a compound of interest due to its N-aryl sulfonamide core structure, a common feature in many therapeutic agents. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview based on its known identifiers, predicted properties, a plausible synthetic route, and the broader context of its chemical class in drug development. Further research, including synthesis, purification, and biological screening, is necessary to fully elucidate its potential as a pharmacologically active agent.

References

- 1. CAS 57616-19-0 | this compound - Synblock [synblock.com]

- 2. 57616-19-0|this compound|BLD Pharm [bldpharm.com]

- 3. cn.chemcd.com [cn.chemcd.com]

- 4. This compound - 楚肽生物科技 [apeptides.com]

- 5. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Phenacetin [webbook.nist.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. ajchem-b.com [ajchem-b.com]

- 11. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-ethoxyphenyl)ethanesulfonamide, a molecule of interest in medicinal chemistry and drug development. This document details the core synthesis pathway, experimental protocols, and key characterization data.

Core Synthesis Pathway

The primary synthetic route to this compound involves the nucleophilic substitution reaction between 4-ethoxyaniline (also known as p-phenetidine) and ethanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct formed during the reaction. The solvent of choice is often an aprotic solvent like dichloromethane, chloroform, or tetrahydrofuran.

The overall reaction can be summarized as follows:

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of N-arylsulfonamides.

Materials:

-

4-Ethoxyaniline (p-phenetidine)

-

Ethanesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-ethoxyaniline (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base and Reagent: Add anhydrous pyridine (1.2 eq.) to the solution. Slowly add a solution of ethanesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Physicochemical Properties of Reactants

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | Colorless to yellowish liquid | 2-4 | 253-255 |

| Ethanesulfonyl chloride | C₂H₅ClO₂S | 128.58 | Colorless to light yellow liquid | - | 177 |

Table 2: Characterization Data for this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₅NO₃S |

| Molecular Weight | 229.30 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not readily available in cited sources |

| Purity | ≥98% (Commercially available specifications)[1] |

| Yield | Dependent on specific reaction conditions and purification method |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Specific spectral data not available in cited sources. Expected signals would include those for the ethyl group protons (triplet and quartet), aromatic protons, and the ethanesulfonyl group protons. |

| ¹³C NMR | Specific spectral data not available in cited sources. |

| Infrared (IR) | Specific spectral data not available in cited sources. Expected characteristic peaks would include N-H stretching, S=O stretching (asymmetric and symmetric), and C-O-C stretching. |

| Mass Spectrometry (MS) | Specific spectral data not available in cited sources. The molecular ion peak (M+) would be expected at m/z = 229.3. |

Note: While the synthesis pathway is well-established based on general chemical principles, specific experimental and spectroscopic data for this compound is not extensively detailed in the readily available scientific literature. The provided protocol is a representative method, and optimization may be required to achieve high yields and purity. Spectroscopic data should be obtained on the synthesized material for full characterization.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

References

The Enigmatic Profile of N-(4-ethoxyphenyl)ethanesulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of N-(4-ethoxyphenyl)ethanesulfonamide, a small molecule with limited publicly available data. Despite its structural similarity to the well-characterized analgesic phenacetin, this ethanesulfonamide derivative remains largely unexplored. This document aims to provide a comprehensive overview of the available information, including its chemical properties and a proposed synthetic route. Due to the scarcity of published research, this guide will also draw logical inferences from related compounds to suggest potential areas for future investigation. This paper highlights the significant knowledge gap and underscores the opportunity for novel research into the synthesis, biological activity, and therapeutic potential of this compound.

Introduction

This compound (CAS 57616-19-0) is an organic compound featuring a sulfonamide linkage, a functional group prevalent in a wide array of therapeutic agents. Its core structure consists of a 4-ethoxyphenyl group bonded to the nitrogen atom of an ethanesulfonamide moiety. While chemical suppliers list the compound, indicating its synthesis is feasible, the scientific literature lacks substantial research on its discovery, biological effects, and mechanism of action. The structural resemblance to phenacetin (N-(4-ethoxyphenyl)acetamide), a once-common analgesic and antipyretic, suggests that this compound could be a subject of interest for medicinal chemists and pharmacologists. This document serves as a foundational resource, consolidating the sparse existing data and proposing a logical framework for its synthesis and potential evaluation.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in Table 1. This information is primarily derived from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 57616-19-0 | Synblock[1] |

| Molecular Formula | C₁₀H₁₅NO₃S | Synblock[1] |

| Molecular Weight | 229.3 g/mol | Synblock[1] |

| Predicted Boiling Point | 352.8 ± 44.0 °C | ChemSrc[2] |

| Purity | ≥97% (as offered by suppliers) | RHAWN[3] |

| GHS Pictogram | GHS07 (Exclamation mark) | Synblock[1] |

| Hazard Statements | H302 (Harmful if swallowed) | Synblock[1] |

| Precautionary Statements | P280, P305+P351+P338 | Synblock[1] |

Table 1: Physicochemical and Safety Data for this compound

Proposed Synthesis

While no specific literature detailing the discovery and synthesis of this compound was identified, a plausible synthetic route can be proposed based on established methods for sulfonamide formation. The most direct approach would involve the reaction of 4-ethoxyaniline (p-phenetidine) with ethanesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure for the synthesis of sulfonamides and has not been specifically validated for the target compound.

Materials:

-

4-Ethoxyaniline (p-phenetidine)

-

Ethanesulfonyl chloride

-

A suitable base (e.g., pyridine, triethylamine)

-

An inert solvent (e.g., dichloromethane, tetrahydrofuran)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Silica gel (for chromatography)

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve 4-ethoxyaniline in the chosen inert solvent.

-

Cool the solution in an ice bath.

-

Add the base to the solution.

-

Slowly add a stoichiometric equivalent of ethanesulfonyl chloride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterize the purified product by spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Mechanism of Action

As of the date of this publication, no studies on the biological activity or mechanism of action of this compound have been found in the public domain.

Comparison with a Structural Analog: Phenacetin

To provide a contextual framework for potential future research, it is useful to consider the properties of the structurally similar compound, phenacetin (N-(4-ethoxyphenyl)acetamide). Phenacetin was historically used as an analgesic and antipyretic.[4] Its analgesic effects are attributed to its actions on the sensory tracts of the spinal cord.[4] It also exhibits a depressant action on the heart, acting as a negative inotrope.[4] Phenacetin is metabolized in the body to paracetamol (acetaminophen), which is a clinically relevant analgesic.[4] However, phenacetin was withdrawn from the market due to its association with nephropathy (kidney damage) and its potential carcinogenicity.[4]

It is crucial to emphasize that the biological profile of phenacetin should not be directly extrapolated to this compound. The replacement of the acetamide group with an ethanesulfonamide group can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. Sulfonamides, for instance, are known to have a wide range of biological activities, including antimicrobial, diuretic, and anticancer effects, which are not characteristic of acetamides.

Future Directions

The significant lack of data on this compound presents a clear opportunity for original research. Key areas for investigation include:

-

Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route and full spectroscopic characterization of the compound.

-

In Vitro Biological Screening: A broad-based screening approach to identify any potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.

-

In Vivo Studies: Should in vitro studies yield promising results, subsequent in vivo studies in animal models would be warranted to assess efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the structural requirements for any observed biological activity.

Conclusion

This compound is a chemical entity with a confirmed structure but a completely uncharacterized biological profile. This technical guide has summarized the limited available information and proposed a logical synthetic pathway. The stark contrast between the wealth of data for its analog, phenacetin, and the void of information for the title compound highlights a niche for new scientific inquiry. Future research into this compound could potentially uncover novel biological activities and contribute to the broader understanding of the structure-activity relationships of sulfonamide-containing molecules. Researchers in drug discovery and medicinal chemistry are encouraged to explore the untapped potential of this and other under-investigated small molecules.

References

N-(4-ethoxyphenyl)ethanesulfonamide: A Technical Guide to its Physicochemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The structure of N-(4-ethoxyphenyl)ethanesulfonamide, featuring an aromatic ring, an ether linkage, and a sulfonamide group, suggests it is a crystalline solid at room temperature with limited aqueous solubility. The presence of the sulfonamide group, which is weakly acidic, implies that its solubility will be pH-dependent.

Solubility Data (Illustrative)

Due to the absence of specific experimental data for this compound, the following table presents illustrative solubility data in various solvents at different temperatures. These values are hypothetical and intended to provide a framework for expected solubility behavior. Actual experimental values would need to be determined empirically.

| Solvent | Temperature (°C) | Expected Solubility (g/L) | Expected Solubility (mol/L) |

| Water (pH 5.0) | 25 | Low | Low |

| Water (pH 7.4) | 25 | Moderately Low | Moderately Low |

| Water (pH 9.0) | 25 | Moderate | Moderate |

| Ethanol | 25 | Soluble | Soluble |

| Methanol | 25 | Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | Highly Soluble | Highly Soluble |

| Acetone | 25 | Soluble | Soluble |

| Dichloromethane | 25 | Sparingly Soluble | Sparingly Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. The following are standard experimental protocols that can be employed to measure the solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[1][2][3]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials containing the desired solvents (e.g., water at various pH values, ethanol, DMSO). The exact amount of excess solid should be enough to ensure saturation without significantly altering the solvent volume.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to sediment. Alternatively, centrifuge or filter the samples to separate the solid phase from the saturated solution. Syringe filters with a pore size of 0.22 µm are commonly used.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original solubility in the solvent by back-calculating from the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds like sulfonamides, potentiometric titration is a valuable method to determine the intrinsic solubility (solubility of the neutral species) and the pKa.[4][5]

Principle: The compound is titrated with a strong acid or base, and the change in pH is monitored using a pH electrode. The resulting titration curve can be used to determine the pKa and, subsequently, the solubility at different pH values.

Detailed Methodology:

-

Sample Preparation: Prepare a saturated solution of this compound in water.

-

Titration Setup: Place the saturated solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

-

Solubility Calculation: Using the Henderson-Hasselbalch equation and the measured pKa, the solubility of the ionized and unionized species at any given pH can be calculated.

Biological Activity and Mechanism of Action

Sulfonamides are a well-known class of synthetic antimicrobial agents.[6][7] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[8][9][10] Folic acid is an essential precursor for the synthesis of nucleotides and, consequently, DNA and RNA. Humans are not affected by this mechanism as they obtain folic acid from their diet.[7]

General Sulfonamide Mechanism of Action

The following diagram illustrates the established mechanism of action for antibacterial sulfonamides. It is anticipated that if this compound possesses antibacterial properties, it would follow this pathway.

Caption: Competitive Inhibition of Dihydropteroate Synthase by Sulfonamides.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a robust framework for understanding its likely physicochemical properties and biological activities. The outlined experimental protocols offer a clear path for the empirical determination of its solubility, a critical parameter for any drug development program. The visualization of the general sulfonamide mechanism of action provides context for its potential application as an antibacterial agent. Further research is necessary to elucidate the precise characteristics of this specific molecule.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Potentiometric titration - Wikipedia [en.wikipedia.org]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 8. picmonic.com [picmonic.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

N-(4-ethoxyphenyl)ethanesulfonamide physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-ethoxyphenyl)ethanesulfonamide

Introduction

This compound is a chemical compound belonging to the sulfonamide class. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from available data for researchers, scientists, and professionals in drug development. The structural characteristics of this molecule, featuring an ethanesulfonyl group attached to the nitrogen of a 4-ethoxyaniline moiety, suggest its potential for further investigation in medicinal chemistry and materials science.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique chemical identifiers and molecular structure.

| Identifier | Value | Reference |

| CAS Number | 57616-19-0 | [1][2][3] |

| Molecular Formula | C10H15NO3S | [1] |

| Molecular Weight | 229.3 g/mol | [1] |

| SMILES | CCS(=O)(=O)NC1=CC=C(OCC)C=C1 | [4] |

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound. Limited experimental data is available for some properties; where data is absent, it is noted.

| Property | Value | Reference |

| Boiling Point | No data available | [1][4] |

| LogP | 3.00070 | [2] |

| Polar Surface Area (PSA) | 63.78000 Ų | [2] |

| Storage | Store in a dry, sealed place | [1] |

Spectroscopic Data

While specific spectra are not publicly available in the search results, several chemical suppliers indicate the availability of spectroscopic data for this compound upon request. This typically includes:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

MS (Mass Spectrometry)

-

IR (Infrared Spectroscopy)

-

HPLC (High-Performance Liquid Chromatography)

Researchers can obtain these data sets from commercial suppliers for detailed structural confirmation and purity analysis.[1][3]

Experimental Protocols

General Synthesis of this compound

A standard method for the synthesis of this compound involves the reaction of 4-ethoxyaniline (p-phenetidine) with ethanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Materials:

-

4-ethoxyaniline

-

Ethanesulfonyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

Procedure:

-

Dissolve 4-ethoxyaniline in dichloromethane in a round-bottom flask.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add ethanesulfonyl chloride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Caption: General Synthesis of this compound.

Properties Overview

This diagram shows the logical relationship between the compound's identity and its physicochemical properties.

Caption: Overview of this compound Properties.

References

N-(4-ethoxyphenyl)ethanesulfonamide: An Analysis of Available Data and Inferred Mechanistic Pathways

Researchers, scientists, and drug development professionals are advised that a comprehensive search of publicly available scientific literature and databases has yielded no specific studies detailing the mechanism of action for N-(4-ethoxyphenyl)ethanesulfonamide. While this compound is commercially available as a chemical entity, there is a notable absence of published research on its biological activity, pharmacological properties, or potential therapeutic targets.

This guide, therefore, cannot provide a direct, evidence-based elucidation of the mechanism of action for this compound. However, to provide a relevant framework for speculation and to guide potential future research, this document will focus on the well-characterized, structurally similar compound, N-(4-ethoxyphenyl)acetamide , also known as Phenacetin . It is crucial to emphasize that while structural similarities can sometimes suggest comparable biological activities, direct extrapolation of the mechanism of action from Phenacetin to this compound is not scientifically valid without experimental verification.

A Proxy for Speculation: The Mechanism of Action of Phenacetin

Phenacetin is a pain-relieving and fever-reducing drug that was widely used for many years before being withdrawn from the market in several countries due to its adverse effects, particularly nephrotoxicity and carcinogenicity.[1][2] Its mechanism of action is primarily attributed to its metabolic conversion to paracetamol (acetaminophen).

Pharmacological Effects of Phenacetin:

-

Analgesic Effects: Phenacetin's pain-relieving properties are believed to be due to its actions on the sensory tracts of the spinal cord.[1]

-

Antipyretic Effects: It acts on the brain to decrease the temperature set point, thereby reducing fever.[1]

-

Cardiovascular Effects: Phenacetin has a depressant action on the heart, acting as a negative inotrope.[1]

Metabolic Pathways of Phenacetin

The biological effects of Phenacetin are intricately linked to its metabolism. The primary metabolic pathway involves the oxidative de-ethylation of the ethoxy group, leading to the formation of paracetamol, which is the principal active metabolite responsible for its analgesic and antipyretic effects.[2]

A secondary, minor metabolic pathway involves the N-deacetylation of Phenacetin to form p-phenetidine. This metabolite is implicated in the toxic effects of Phenacetin, including nephrotoxicity and the formation of mutagenic compounds.[2][3]

Caption: Metabolic pathways of Phenacetin.

Potential Research Directions for this compound

Given the sulfonyl group in this compound in place of the acetyl group in Phenacetin, its metabolic fate and biological activity are likely to be significantly different. Research into the mechanism of action of this compound could explore the following avenues:

-

Metabolic Stability and Metabolite Identification: Initial studies should focus on the in vitro and in vivo metabolism of the compound to identify its major metabolites. The stability of the ethanesulfonamide group will be a key determinant of its pharmacological and toxicological profile.

-

Enzyme Inhibition Assays: Based on the sulfonamide moiety, a common pharmacophore, screening against various enzyme classes would be a logical starting point. For instance, many sulfonamide-containing drugs are known to inhibit carbonic anhydrases, proteases, or kinases.[4]

-

Receptor Binding Assays: Broad receptor profiling could uncover potential interactions with G-protein coupled receptors (GPCRs) or other receptor families.

-

Phenotypic Screening: Cell-based assays to assess its effects on cell proliferation, apoptosis, or inflammation could provide initial clues about its biological activity.

Conclusion

References

The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers

Introduction

Sulfonamides, a class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amine, have been a cornerstone of medicinal chemistry for decades. Initially lauded for their groundbreaking antibacterial properties, the therapeutic landscape of sulfonamide derivatives has expanded dramatically. Today, these versatile scaffolds exhibit a wide spectrum of biological activities, including potent anticancer, antiviral, and anti-inflammatory effects. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core biological activities of sulfonamide derivatives. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and inspire further research in this dynamic field.

Antibacterial Activity: The Classic Target

The antibacterial action of sulfonamides is the historical foundation of their therapeutic use. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor for essential nucleic acids and amino acids, ultimately leading to bacteriostasis.[1][3] This mechanism is selective for bacteria as humans obtain folate from their diet.[2]

Signaling Pathway: Bacterial Folate Synthesis Inhibition

The following diagram illustrates the inhibition of the bacterial folate synthesis pathway by sulfonamide derivatives.

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of sulfonamide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Thienopyrimidine-sulfamethoxazole hybrid | S. aureus | 250 | [4] |

| Thienopyrimidine-sulfamethoxazole hybrid | E. coli | 125 | [4] |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus | 32-512 | [5] |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus | 32-512 | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of sulfonamide derivatives against bacterial strains.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sulfonamide derivative stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Serial Dilutions:

-

Dispense 100 µL of sterile MHB into wells of a 96-well plate.

-

Add 100 µL of the sulfonamide stock solution to the first well and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

-

-

Inoculate Plates:

-

Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 100 µL of the standardized bacterial inoculum to each well containing the sulfonamide dilutions. The final volume in each well will be 200 µL.

-

-

Controls:

-

Positive Growth Control: Add 100 µL of bacterial inoculum to a well with 100 µL of MHB (no compound).

-

Negative Control (Sterility): Add 200 µL of uninoculated MHB to a well.

-

Solvent Control: If the compound is dissolved in a solvent like DMSO, prepare a control with the highest concentration of the solvent used.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of the sulfonamide derivative at which there is no visible turbidity (bacterial growth).[6]

-

Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Anticancer Activity: A Modern Frontier

The anticancer potential of sulfonamide derivatives is a rapidly evolving area of research. These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in tumor progression, induction of apoptosis, and disruption of the cell cycle.[7][8]

Signaling Pathway: Caspase-Mediated Apoptosis

Many sulfonamide derivatives induce apoptosis, or programmed cell death, in cancer cells. A key pathway involves the activation of caspases, a family of proteases that execute the apoptotic process.

Caption: Induction of apoptosis by sulfonamides via caspase activation.

Signaling Pathway: Matrix Metalloproteinase (MMP) Inhibition

Certain sulfonamide derivatives act as inhibitors of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and are implicated in tumor invasion and metastasis.[9][10]

Caption: Inhibition of matrix metalloproteinases by sulfonamides.

Quantitative Data: Half-maximal Inhibitory Concentration (IC50)

The anticancer activity of sulfonamides is often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | 7.2 ± 1.12 | [11] |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | [11] |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast Cancer) | 7.13 ± 0.13 | [11] |

| Sulfonamide Derivative 3a (antidiabetic) | α-glucosidase inhibition | 19.39 | [12] |

| Sulfonamide Derivative 3b (antidiabetic) | α-glucosidase inhibition | 25.12 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][13][14]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Sulfonamide derivative stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/mL in 200 µL of complete medium per well.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the sulfonamide derivative in culture medium.

-

Remove the old medium from the wells and add 200 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for 72 hours under the same conditions.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[14]

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Antiviral Activity: Targeting Viral Enzymes

Sulfonamide derivatives have emerged as promising antiviral agents, particularly against HIV.[5][9] Their mechanism of action often involves the inhibition of viral enzymes that are essential for replication, such as HIV protease.

Signaling Pathway: HIV Protease Inhibition

HIV protease is an enzyme that cleaves newly synthesized polyproteins to create the mature protein components of an infectious HIV virion. Sulfonamide-based inhibitors can block this process.

Caption: Inhibition of HIV protease by sulfonamide derivatives.

Quantitative Data: Inhibitory Potency

The antiviral activity of sulfonamide derivatives is often measured by their ability to inhibit viral enzymes or viral replication in cell culture.

| Compound | Target | IC50 (nM) | Reference |

| Sulfonamide-containing pyrone XVIII | HIV-1 Protease | 0.6 | [15] |

Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a common method for screening sulfonamide derivatives for their ability to inhibit HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease substrate

-

Assay buffer

-

96-well black microtiter plates

-

Sulfonamide derivative stock solution

-

Known HIV-1 protease inhibitor (e.g., Pepstatin A) as a positive control

-

Fluorometer

Procedure:

-

Prepare Reagents:

-

Dilute the HIV-1 protease and the fluorogenic substrate in the assay buffer to their optimal working concentrations.

-

-

Set up the Assay Plate:

-

Test Wells: Add the sulfonamide derivative at various concentrations.

-

Positive Control Wells: Add the known HIV-1 protease inhibitor.

-

Enzyme Control Wells: Add assay buffer instead of an inhibitor.

-

Blank Wells: Add assay buffer without the enzyme.

-

-

Enzyme Addition:

-

Add the diluted HIV-1 protease solution to all wells except the blank wells.

-

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

-

-

Substrate Addition and Measurement:

-

Add the fluorogenic substrate to all wells to initiate the reaction.

-

Immediately place the plate in a fluorometer and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for 1-3 hours at 37°C.[16]

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each well.

-

Determine the percentage of inhibition for each concentration of the sulfonamide derivative compared to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

-

Anti-inflammatory Activity: Modulating the Inflammatory Response

Sulfonamide derivatives also possess significant anti-inflammatory properties. Their mechanisms of action can involve the inhibition of pro-inflammatory enzymes and the reduction of inflammatory mediators.

Experimental Workflow: Drug Discovery of Sulfonamide Derivatives

The discovery and development of new sulfonamide derivatives with desired biological activities follow a structured workflow.

Caption: General workflow for the discovery and development of sulfonamide-based drugs.

Experimental Protocol: General Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

A common and versatile method for synthesizing sulfonamide derivatives is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[17]

Materials:

-

Appropriate sulfonyl chloride

-

Primary or secondary amine

-

Base (e.g., pyridine, triethylamine, or aqueous sodium carbonate)

-

Solvent (e.g., dichloromethane, tetrahydrofuran, or water)

-

Reaction vessel with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization or column chromatography setup

Procedure:

-

Reaction Setup:

-

Dissolve the amine in the chosen solvent in a reaction vessel.

-

If using an organic base like pyridine or triethylamine, add it to the amine solution.

-

-

Addition of Sulfonyl Chloride:

-

Slowly add the sulfonyl chloride to the stirred amine solution. The reaction is often exothermic, so cooling in an ice bath may be necessary.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

For water-insoluble products: If the reaction is performed in an organic solvent, wash the mixture with water, dilute acid (to remove excess amine and base), and then brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and evaporate the solvent under reduced pressure.

-

For water-soluble products or reactions in water: Acidify the aqueous solution to precipitate the sulfonamide product.

-

-

Purification:

-

The crude sulfonamide can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized sulfonamide derivative using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

The sulfonamide scaffold continues to be a remarkably fruitful platform for the discovery of new therapeutic agents. From their well-established role as antibacterial drugs to their emerging applications in oncology, virology, and the treatment of inflammatory diseases, sulfonamide derivatives demonstrate a remarkable breadth of biological activity. This guide has provided a foundational overview of their key therapeutic areas, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. It is our hope that this comprehensive resource will serve as a valuable tool for researchers, empowering them to build upon the rich history of sulfonamide chemistry and to develop the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. texaschildrens.org [texaschildrens.org]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Structure-based design of novel HIV protease inhibitors: sulfonamide-containing 4-hydroxycoumarins and 4-hydroxy-2-pyrones as potent non-peptidic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. abcam.co.jp [abcam.co.jp]

- 17. ijarsct.co.in [ijarsct.co.in]

An In-Depth Technical Guide to N-(4-ethoxyphenyl)ethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-ethoxyphenyl)ethanesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, physicochemical properties, and potential biological activities. Due to the limited specific data on this particular molecule, this guide incorporates information from closely related analogues and the broader class of N-aryl sulfonamides to infer its potential pharmacological profile. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and similar compounds.

Introduction

This compound, with the CAS number 57616-19-0, is an organic molecule featuring a sulfonamide linkage between an ethanesulfonyl group and a 4-ethoxyphenyl moiety. The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The structural similarity of this compound to compounds with known biological activities, such as endothelin receptor antagonists and enzyme inhibitors, suggests its potential as a lead compound for further investigation. This guide summarizes the current knowledge on this compound, drawing parallels with related structures to provide a thorough understanding of its chemical and potential biological characteristics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are essential for understanding its behavior in biological systems and for the design of future studies.

| Property | Value | Reference |

| CAS Number | 57616-19-0 | [1][2][3] |

| Molecular Formula | C10H15NO3S | [2] |

| Molecular Weight | 229.30 g/mol | [3][4] |

| MDL Number | MFCD01107002 | [2][3] |

Synthesis of this compound

General Experimental Protocol

A generalized protocol for the synthesis is as follows:

-

Dissolution: 4-ethoxyaniline is dissolved in a suitable aprotic solvent, such as dichloromethane or pyridine, and cooled in an ice bath.

-

Addition of Sulfonyl Chloride: Ethanesulfonyl chloride is added dropwise to the cooled solution with constant stirring. Pyridine can act as both a solvent and a base to neutralize the hydrochloric acid byproduct.

-

Reaction: The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.

-

Work-up: The reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess pyridine and unreacted aniline, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activities and Structure-Activity Relationships

Direct biological studies on this compound are scarce. However, the biological activities of structurally related ethanesulfonamide and N-aryl sulfonamide derivatives provide valuable insights into its potential therapeutic applications.

Endothelin-A Receptor Antagonism

A study on ethenesulfonamide and ethanesulfonamide derivatives identified them as a novel class of orally active endothelin-A (ETA) receptor antagonists.[5][6] These compounds showed promising results in inhibiting the big endothelin-1 induced pressor response in rats.[5][6] Given the structural similarities, this compound could potentially exhibit similar antagonistic activity at the ETA receptor, a target for cardiovascular diseases.

Antimicrobial and Anticancer Potential

Sulfonamides are a well-established class of antimicrobial agents. While many classic sulfa drugs have a p-aminobenzenesulfonamide core, a wide variety of N-substituted sulfonamides have demonstrated antibacterial and antifungal activity. Furthermore, numerous sulfonamide derivatives have been investigated as anticancer agents, targeting various enzymes and signaling pathways involved in cancer progression.

Structure-Activity Relationship (SAR) Insights

Studies on related sulfonamides suggest that the nature of the substituent on the phenyl ring and the alkyl/aryl group on the sulfonamide nitrogen are critical for biological activity. For instance, in the context of ETA receptor antagonists, modifications to the alkoxy group on the phenyl ring and the substituent on the ethanesulfonamide moiety significantly influenced binding affinity and selectivity.[5][6] The 4-ethoxy group on the phenyl ring of the target compound is a common feature in many biologically active molecules and may contribute favorably to receptor binding or pharmacokinetic properties.

The table below summarizes the biological activities of some representative N-aryl sulfonamide derivatives.

| Compound/Derivative Class | Biological Activity | Target | Reference |

| Ethenesulfonamide derivatives | Endothelin-A Receptor Antagonist | ETA Receptor | [5][6] |

| N,N'-disubstitutedphenyl-4-ethoxyl benzene-1,3-disulfonamides | Anti-platelet Aggregation | - | [7] |

| N,N'-bis-(halogenophenyl)-4-methoxybenzene-1,3-disulfonamides | Anti-platelet Aggregation | - | [8] |

| Aryl Sulfonamides | NaV1.7 Inhibitors | Sodium Channel hNaV1.7 | [9] |

| 4β-substituted sulfonamide derivatives of podophyllotoxin | Topoisomerase II poisons | DNA Topoisomerase II | [10] |

Predicted Pharmacokinetics, Metabolism, and Toxicity

The pharmacokinetic profile of this compound has not been experimentally determined. However, general characteristics of sulfonamides can be extrapolated.

-

Absorption: Sulfonamides are typically well-absorbed orally.

-

Distribution: They are widely distributed throughout the body.

-

Metabolism: The primary routes of metabolism for sulfonamides are acetylation of the aromatic amine (if present) and hydroxylation of the aromatic ring, followed by glucuronidation. For this compound, metabolism is likely to occur on the ethoxy group (O-dealkylation) or the phenyl ring (hydroxylation).

-

Excretion: The parent compound and its metabolites are primarily excreted by the kidneys.

It is important to note that the structurally related compound, N-(4-ethoxyphenyl)acetamide (phenacetin), was withdrawn from the market due to its carcinogenicity and nephrotoxicity. While this compound has a different functional group linking the phenyl ring to the alkyl chain, the potential for similar toxic metabolites should be carefully considered in any future development.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery, primarily based on the known biological activities of the broader sulfonamide class and its structural analogues. While specific data for this compound is limited, this guide provides a framework for its synthesis and potential therapeutic applications, particularly in the area of cardiovascular diseases as an endothelin receptor antagonist. Further research is warranted to elucidate its precise biological activities, pharmacokinetic profile, and safety. The information compiled herein serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this compound and related compounds.

References

- 1. 57616-19-0(this compound) | Kuujia.com [fr.kuujia.com]

- 2. CAS 57616-19-0 | this compound - Synblock [synblock.com]

- 3. 57616-19-0|this compound|BLD Pharm [bldpharm.com]

- 4. AB451637 | CAS 57616-19-0 – abcr Gute Chemie [abcr.com]

- 5. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Design, synthesis of novel N, N'-bis-(halogenophenyl)-4- methoxybenzene-1, 3-disulfonamides and evaluation of their anti-platelet aggregation activity]. | Semantic Scholar [semanticscholar.org]

- 9. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted Biological Profile of N-(4-ethoxyphenyl)ethanesulfonamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on computational predictions and analysis of structurally related compounds. To date, there is a notable absence of direct experimental data for N-(4-ethoxyphenyl)ethanesulfonamide in publicly available scientific literature and databases. The predictions outlined herein require experimental validation.

Executive Summary

This compound is a small molecule for which no direct biological activity data has been published. However, its chemical structure, featuring a sulfonamide group linked to an ethoxyphenyl moiety, allows for predictive analysis of its potential biological targets. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. This whitepaper provides a comprehensive overview of the predicted biological targets of this compound based on the known pharmacology of the sulfonamide functional group and computational predictions. Methodologies for the experimental validation of these predicted targets are also detailed.

Predicted Biological Targets

Based on the common targets of the sulfonamide class of drugs, this compound is predicted to interact with several key enzymes. The primary predicted targets fall into the categories of carbonic anhydrases and proteins involved in folate synthesis, with potential for other interactions.

Data Presentation: Predicted Target Classes and Representative Members

| Target Class | Representative Human Targets | Predicted Interaction | Rationale |

| Carbonic Anhydrases | CA-I, CA-II, CA-IX, CA-XII | Inhibition | The sulfonamide moiety is a classic zinc-binding group that potently inhibits various isoforms of carbonic anhydrase.[1] |

| Dihydropteroate Synthase (DHPS) | (Bacterial Target) | Inhibition | Sulfonamides are known to act as competitive inhibitors of bacterial DHPS, disrupting folate synthesis.[2][3][4] This is a primary mechanism for their antimicrobial activity. |

| Cyclooxygenases (COX) | COX-1, COX-2 | Inhibition | Some sulfonamide-containing compounds, such as celecoxib, are selective COX-2 inhibitors.[1] The ethoxyphenyl group is also present in some COX inhibitors. |

| Kinases | Various | Inhibition | The sulfonamide group can be found in various kinase inhibitors, where it often participates in hydrogen bonding within the ATP-binding pocket. |

| Nuclear Receptors | e.g., Peroxisome Proliferator-Activated Receptors (PPARs) | Modulation | Some sulfonamide derivatives have been shown to modulate the activity of nuclear receptors. |

Signaling Pathways

The predicted targets of this compound are involved in several critical signaling pathways.

Carbonic Anhydrase and pH Regulation

Carbonic anhydrases play a crucial role in maintaining pH homeostasis. Inhibition of these enzymes can have downstream effects on various physiological processes, including ion transport and tumor microenvironment regulation.

Caption: Predicted inhibition of Carbonic Anhydrase by this compound, disrupting pH regulation.

Bacterial Folate Biosynthesis Pathway

In bacteria, sulfonamides inhibit dihydropteroate synthase, a key enzyme in the synthesis of folic acid, which is essential for DNA synthesis and repair.

References

Spectroscopic Data for N-(4-ethoxyphenyl)ethanesulfonamide Remains Elusive in Public Domain

Despite a comprehensive search of scientific literature, chemical databases, and patent filings, detailed experimental spectroscopic data (NMR, IR, and MS) for N-(4-ethoxyphenyl)ethanesulfonamide is not publicly available at this time. This lack of accessible data prevents the creation of an in-depth technical guide as requested.